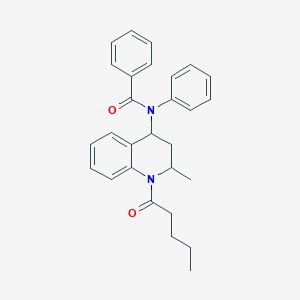![molecular formula C25H27NO2 B11191920 3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione](/img/structure/B11191920.png)
3'-Benzyl-1',2',3',4',4'A,6'-hexahydrospiro[cyclohexane-1,5'-pyrido[1,2-A]quinoline]-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione typically involves multi-step organic reactions. One common approach is the Strecker/Bruylants reaction, which involves the reaction of iodophenethylamines with phenylacetaldehydes to form α-aminonitriles. These intermediates are then treated with i-propyl magnesium chloride to undergo a Bruylants reaction, yielding the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione undergoes various types of chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation (H₂ + catalyst) or reducing metals in acid are typical methods.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce benzyl alcohols or amines .
Scientific Research Applications
3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,4-tetrahydroisoquinoline: A structurally related compound with similar pharmacological activities.
Benzothiadiazine-1,1-dioxide: Another compound with a spirocyclic structure, known for its antihypertensive and antidiabetic properties.
Uniqueness
3’-Benzyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[cyclohexane-1,5’-pyrido[1,2-A]quinoline]-2,6-dione is unique due to its specific spirocyclic arrangement, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential as a pharmacophore make it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C25H27NO2 |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-benzylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,2'-cyclohexane]-1',3'-dione |
InChI |
InChI=1S/C25H27NO2/c27-23-11-6-12-24(28)25(23)17-20-9-4-5-10-21(20)26-14-13-19(16-22(25)26)15-18-7-2-1-3-8-18/h1-5,7-10,19,22H,6,11-17H2 |
InChI Key |
SKQROZXXHGGJHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2(CC3=CC=CC=C3N4C2CC(CC4)CC5=CC=CC=C5)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol](/img/structure/B11191838.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B11191853.png)
![methyl 2-({[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11191879.png)
![2-[(3-Cyano-6-methylpyridin-2-yl)sulfanyl]-2-methylpentanoic acid](/img/structure/B11191880.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B11191890.png)
![8-ethoxy-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B11191897.png)

![1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(morpholin-4-yl)ethanone](/img/structure/B11191907.png)
![methyl (2E)-[1-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]ethanoate](/img/structure/B11191910.png)
![4-(Morpholin-4-yl)-6-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1,3,5-triazin-2-amine](/img/structure/B11191914.png)
![Ethyl 7-(3-chlorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11191915.png)
![6-(4-chlorobenzyl)-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11191919.png)
![6-(furan-2-yl)-9-(3-phenoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11191928.png)
![1-{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL}-3-(3-methoxyphenyl)propan-1-one](/img/structure/B11191938.png)
